molecular formula C8H13NS B15178783 2,5-Diethyl-4-methylthiazole CAS No. 41981-71-9

2,5-Diethyl-4-methylthiazole

Cat. No.: B15178783
CAS No.: 41981-71-9
M. Wt: 155.26 g/mol
InChI Key: AEVBKBWVXISVBJ-UHFFFAOYSA-N
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Description

2,5-Diethyl-4-methylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. It is characterized by a thiazole ring substituted at positions 2, 4, and 5 with ethyl and methyl groups. This compound is known for its green and nutty taste and has been detected in various natural sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-4-methylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a brominating agent like N-bromosuccinimide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-4-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

2,5-Diethyl-4-methylthiazole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethyl-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its green and nutty taste makes it valuable in the flavor industry, while its potential therapeutic applications are of interest in medical research .

Properties

CAS No.

41981-71-9

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2,5-diethyl-4-methyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3

InChI Key

AEVBKBWVXISVBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)CC)C

melting_point

87 °C

physical_description

Solid

Origin of Product

United States

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